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Comparative Activity of Bastadin Compounds

The table below summarizes the available experimental data for various Bastadin compounds and their
synthetic analogs. A dash (—) indicates that quantitative data for that specific compound was not provided in

the search results.

. . Potency .
Compound Biological . L Primary Molecular
o Key Experimental Findings (EC50 /
Name Activity IC50) Target | Pathway

Bastadin-5 RyR1 agonist Enhances ryanodine binding to 22uM[1] Ryanodine
(stimulates RyR1/FKBP12 complex; Receptor (RyR1) /
Ca?* release) facilitates FK506-induced Ca?* signaling
release of FKBP12 from RyR1

[1].

Bastadin-6 Anti- Inhibits VEGF/bFGF-induced — Angiogenesis
angiogenic tubular formation and VEGF- (VEGF/VEGFR
induced migration of HUVECS; signaling pathway)

induces selective apoptosis in
endothelial cells [2].
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. . Potency .
Compound Biological ) o Primary Molecular
. Key Experimental Findings (EC50 /
Name Activity Target | Pathway
IC50)
Bastadin-19 Inactive Lacks Ca2* mobilizing activity; >100 uM Ryanodine
congener competes with Bastadin-5 forits ~ [1] Receptor (RyR1)

binding site on RyR1 [1].

Synthetic RyR1 agonist A simplified 14-membered ring 11 uM [1] Ryanodine

Analog (*)-7 analog that enhances ryanodine Receptor (RyR1) /
binding, mimicking Bastadin-5 Ca?* signaling
activity [1].

Synthetic RyR1 An 18-membered ring analog 6 UM Ryanodine

Analog 14 antagonist that potently inhibits ryanodine (IC50) [1] Receptor (RyR1) /
binding, opposing Bastadin-5 Ca?* signaling
effect [1].

Detailed Experimental Protocols

The key findings on Bastadin activity are primarily derived from two main experimental approaches:

¢ [*H]Ryanodine Binding Assay: This is a standard method for assessing the activity of compounds
on the Ryanodine Receptor (RyR). The assay measures the binding of radioactive ryanodine to its
receptor, which is known to correlate with the functional open state of the Ca?* channel [3] [1]. In
these experiments, skeletal muscle RyR1 is incubated with the test compound (e.g., Bastadin-5 or its
analog) and [3*H]Jryanodine. The amount of radioactivity bound to the receptor is then quantified. An
increase in binding indicates channel activation (agonist effect), while a decrease indicates inhibition
(antagonist effect) [1].

¢ In Vitro Anti-angiogenesis Models: For compounds like Bastadin-6, activity is evaluated using
human umbilical vein endothelial cells (HUVECS). Key methodologies include [2]:

o Tubular Formation Assay: HUVECs are cultured on a basement membrane matrix (like
Matrigel) in the presence of growth factors (VEGF/bFGF) and the test compound. Inhibition of
the formation of capillary-like tube structures indicates anti-angiogenic activity.

o Cell Migration Assay: This is often performed using a Boyden chamber or a scratch wound
assay. It measures the ability of the compound to inhibit the movement of HUVECs towards a
stimulus like VEGF.
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Mechanism of Action and Signaling Pathways

The Bastadin compounds described primarily act through two distinct mechanisms, as illustrated below.

Figure 1: Bastadin Modulation of Ryanodine Receptor Calcium Signaling
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Figure 2: Anti-angiogenic Action of Bastadin-6 via VEGFR Pathway Inhibition

Key Structural Insights

Research on simplified synthetic analogs of Bastadin-5 has revealed crucial structure-activity relationship

(SAR) insights [1]:

¢ The dibromocatechol ether moiety (the 'western edge’' of the molecule) is critical for activity.
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e The macrocycle size is a key determinant of function. A 14-membered ring can produce agonism
(channel activation), while an 18-membered ring can lead to potent antagonism (channel inhibition).

e The a-ketoximino group present in the natural product is not essential for activity, as active analogs
lack this group.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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